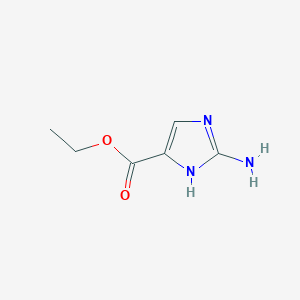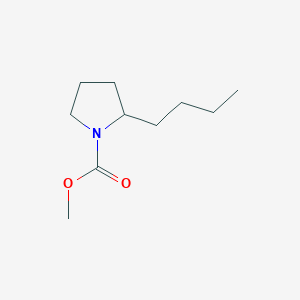
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, also known as BMT-047, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent and selective inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention.
Mechanism Of Action
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. By inhibiting the reuptake of these neurotransmitters, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine increases the levels of dopamine and norepinephrine in the brain, which can lead to improved mood, motivation, and attention.
Biochemical And Physiological Effects
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been shown to have several biochemical and physiological effects. Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of mood, motivation, and attention. Additionally, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been shown to have a low affinity for other neurotransmitter receptors, which suggests that it may have a lower risk of side effects compared to other treatments for ADHD and depression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine in lab experiments is its selectivity for dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters specifically, without the interference of other neurotransmitters. Additionally, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has a low affinity for other neurotransmitter receptors, which reduces the risk of side effects in lab animals.
One of the limitations of using 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine in lab experiments is its low solubility in water. This can make it difficult to administer the compound to lab animals, and may require the use of alternative administration methods, such as injection.
Future Directions
There are several future directions for research on 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine. One area of research is the potential use of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new synthesis methods for 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, which may improve the yield and reduce the complexity of the synthesis process. Finally, additional studies are needed to further investigate the biochemical and physiological effects of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, as well as its potential side effects and interactions with other medications.
Synthesis Methods
The synthesis of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine is a complex process that involves several steps. The first step is the preparation of the starting material, 5-bromo-2-chlorobenzodioxole, which is then reacted with 2-aminomethylthiophene to form the intermediate compound. This intermediate is then reacted with 2-(methylamino)acetic acid to produce the final product, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine. The overall yield of this synthesis method is around 15-20%.
Scientific Research Applications
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of attention and focus. This suggests that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine may be effective in improving the symptoms of ADHD.
Another area of research has been the potential use of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine as a treatment for depression. Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of mood. This suggests that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine may be effective in treating depression.
properties
CAS RN |
151227-58-6 |
|---|---|
Product Name |
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine |
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)/t15-/m1/s1 |
InChI Key |
LJJLQEVGMKLKNY-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
SMILES |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
synonyms |
3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine 3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, (S)-isomer 3-BOMAC-BTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
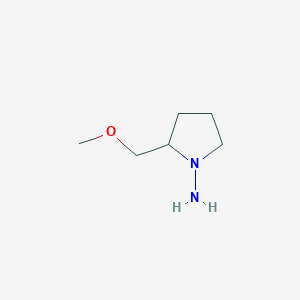


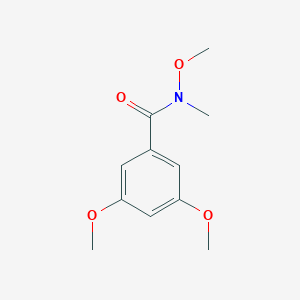
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)

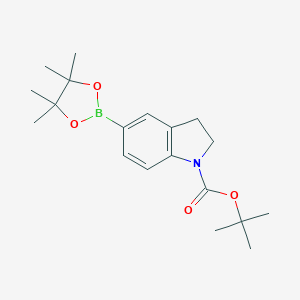
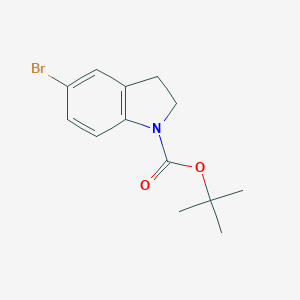

![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
